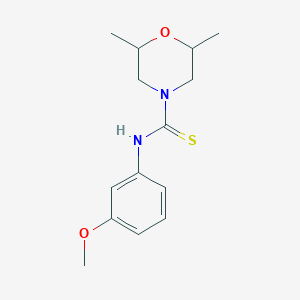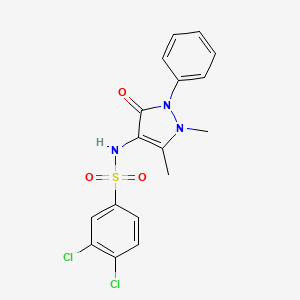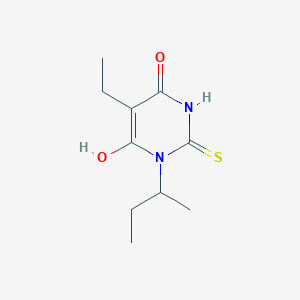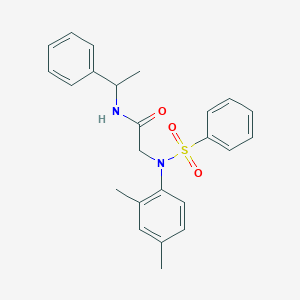
N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as MPTT, is a chemical compound that has been studied for its potential applications in medical research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting subject for further study.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the expression of several key proteins involved in cancer cell proliferation, including cyclin D1 and c-Myc. This compound has also been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in oxidative stress, including superoxide dismutase and catalase. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
实验室实验的优点和局限性
One advantage of using N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. This compound has been shown to have low toxicity in animal studies, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several areas of future research that could be explored with regards to N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve yields and purity. Another area of interest is the exploration of this compound's potential applications in other areas of medical research, such as neurodegenerative diseases and autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
合成方法
The synthesis of N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide involves the reaction of 3-methoxyaniline with thionyl chloride to form 3-methoxyphenyl isothiocyanate. This compound is then reacted with 2,6-dimethylmorpholine to produce this compound. The synthesis of this compound has been studied extensively, and various modifications to the synthesis method have been proposed to improve yields and purity.
科学研究应用
N-(3-methoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Research has shown that this compound has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-10-8-16(9-11(2)18-10)14(19)15-12-5-4-6-13(7-12)17-3/h4-7,10-11H,8-9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYXIPJQRXDVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5013319.png)
![5-cyclopropyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013320.png)

![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol](/img/structure/B5013340.png)

![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5013354.png)

![2-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B5013359.png)
![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5013376.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine](/img/structure/B5013389.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B5013397.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5013403.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5013408.png)